Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine
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Overview
Description
Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine is a peptide compound composed of eight amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, ensuring high throughput and consistency.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if formed, can be reduced using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other residues to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Medical Research: Studied for its role in cell signaling and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate certain signaling pathways, affecting processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.
L-alanyl-L-glutamine: A dipeptide used in cell culture media and parenteral nutrition.
Uniqueness
Glycyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
651035-83-5 |
---|---|
Molecular Formula |
C35H55N9O9 |
Molecular Weight |
745.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H55N9O9/c1-20(2)29(43-28(46)19-37)34(51)44-17-9-13-26(44)33(50)42-25(18-22-10-5-4-6-11-22)32(49)39-21(3)30(47)40-23(14-15-27(38)45)31(48)41-24(35(52)53)12-7-8-16-36/h4-6,10-11,20-21,23-26,29H,7-9,12-19,36-37H2,1-3H3,(H2,38,45)(H,39,49)(H,40,47)(H,41,48)(H,42,50)(H,43,46)(H,52,53)/t21-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
VGROVVWJGXTVRY-MHJMHAFUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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